7-chloro-N-(2-methylphenyl)-1-benzoxepine-4-carboxamide
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Overview
Description
7-chloro-N-(2-methylphenyl)-1-benzoxepine-4-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzoxepine ring system, which is a seven-membered ring containing both oxygen and nitrogen atoms, along with a chloro and methylphenyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-(2-methylphenyl)-1-benzoxepine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzoxepine Ring: This step involves the cyclization of an appropriate precursor, such as a substituted phenol, with a suitable reagent to form the benzoxepine ring.
Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Attachment of the Methylphenyl Group: This step involves the reaction of the intermediate with 2-methylphenylamine, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-chloro-N-(2-methylphenyl)-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, leading to the formation of reduced amides or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Azides or thiols.
Scientific Research Applications
7-chloro-N-(2-methylphenyl)-1-benzoxepine-4-carboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-chloro-N-(2-methylphenyl)-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
7-chloro-N-(2-methylphenyl)-4-quinolinamine: Shares the chloro and methylphenyl substituents but has a quinoline ring instead of a benzoxepine ring.
7-chloro-N-(2-methylphenyl)-1,2,3,4-tetrahydroquinoline-4-carboxamide: Similar structure but with a tetrahydroquinoline ring.
Uniqueness
7-chloro-N-(2-methylphenyl)-1-benzoxepine-4-carboxamide is unique due to its benzoxepine ring system, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
IUPAC Name |
7-chloro-N-(2-methylphenyl)-1-benzoxepine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-12-4-2-3-5-16(12)20-18(21)13-8-9-22-17-7-6-15(19)11-14(17)10-13/h2-11H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNDOCYGXNCPKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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